

How to dissolve NPS-2143 for experimental use

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Compound of Interest

Compound Name: NPS-2143

Cat. No.: B1680073

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Application Notes and Protocols for NPS-2143

Product Name: **NPS-2143** (also known as SB-262470A) Chemical Name: 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-yl)propan-2-yl]amino]propoxy]benzonitrile Molecular Formula: $C_{24}H_{25}ClN_2O_2$ Molecular Weight: 408.92 g/mol (hydrochloride salt: 445.38 g/mol) [1] [2] [3] Mechanism of Action: **NPS-2143** is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR). [3] [4] It functions as a negative allosteric modulator, blocking the receptor's activation by extracellular calcium. [5] This inhibition blocks downstream signaling pathways, such as the Gq/11-mediated activation of phospholipase C, and prevents the increase in intracellular calcium concentrations. [2] [6] In tissues like the parathyroid gland, this antagonism leads to increased secretion of parathyroid hormone (PTH). [3] [6]

Solubility Data

NPS-2143 is a hydrophobic compound with poor solubility in aqueous solutions. Organic solvents are required to prepare stock solutions. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce the solubility of the compound, particularly in DMSO. [2] [6]

Solvent	Maximum Concentration (Base)	Maximum Concentration (HCl Salt)	Notes
DMSO	≥ 82 mg/mL (~200 mM)[6]	100 mg/mL (~224 mM)[1][2]	Use fresh, anhydrous DMSO.[2][6] Sonication or warming may be required to achieve full dissolution.[2]
Ethanol	≥ 28.35 mg/mL (~69 mM)[7]	4.45 mg/mL (~10 mM)[1]	
Water	Insoluble[6][7]	-	Not suitable for preparing stock solutions.
Saline/PBS	Insoluble	-	Not suitable for direct dissolution. Dilution from a stock solution is required.

Experimental Protocols

2.1. Preparation of Stock Solutions for In Vitro Experiments

Stock solutions are typically prepared at high concentrations in an organic solvent and then diluted to the final working concentration in aqueous-based cell culture media or buffers.

Materials:

- **NPS-2143** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Protocol:

- Equilibrate the **NPS-2143** vial to room temperature before opening to minimize moisture absorption.
- Based on the desired stock concentration (e.g., 10 mM or 100 mM), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from **NPS-2143** base (MW: 408.92), weigh out 4.09 mg of the compound.
- Add the calculated volume of anhydrous DMSO to the vial containing the **NPS-2143** powder.
- Vortex the solution vigorously to facilitate dissolution. If precipitation or cloudiness persists, sonicate the solution for several minutes or gently warm it in a 37°C water bath.^[8] Ensure the compound is fully dissolved before use.
- Once dissolved, aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.^[2]
- Storage: Store the DMSO stock solutions at -20°C for up to one year or at -80°C for up to two years.^[2]

2.2. Preparation of Working Solutions for Cell-Based Assays

Protocol:

- Thaw a single-use aliquot of the **NPS-2143** DMSO stock solution.
- Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 100 nM, 1 μ M, 10 μ M).^{[9][10][11]}
- Mix immediately and thoroughly by gentle pipetting or swirling to prevent precipitation of the compound.
- Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically $\leq 0.1\%$, to avoid solvent-induced cytotoxicity.^[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

- If precipitation occurs upon dilution into the aqueous medium, it is common. Gentle vortexing or brief sonication can often redissolve the compound.[8]

2.3. Preparation of Formulations for In Vivo Experiments

For animal studies, **NPS-2143** must be formulated in a vehicle that ensures its solubility and bioavailability. It is recommended to prepare these formulations fresh on the day of use.[2]

Protocol 1: PEG300/Tween-80/Saline Formulation[2] This formulation is suitable for intravenous or intraperitoneal administration.

- Prepare a concentrated stock of **NPS-2143** in DMSO (e.g., 25 mg/mL).
- In a sterile tube, add the required volume of the DMSO stock solution to 40% of the final volume with PEG300. For example, for a final volume of 1 mL, add 100 μ L of the 25 mg/mL DMSO stock to 400 μ L of PEG300.
- Mix thoroughly until the solution is clear.
- Add 5% of the final volume with Tween-80 (50 μ L for a 1 mL final volume) and mix again.
- Finally, add 45% of the final volume with sterile saline (450 μ L for a 1 mL final volume) to reach the final desired volume. Mix until a clear solution is obtained.
- This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

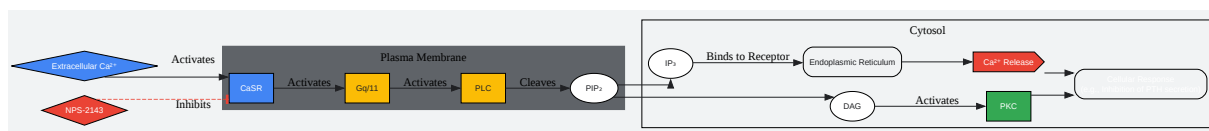
Protocol 2: Corn Oil Formulation[2] This formulation is suitable for oral or subcutaneous administration.

- Prepare a concentrated stock of **NPS-2143** in DMSO.
- In a sterile tube, add 10% of the final volume using the DMSO stock solution.
- Add 90% of the final volume with corn oil.
- Vortex and/or sonicate until a clear, uniform suspension or solution is achieved.
- This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.[2]

Signaling Pathway and Experimental Workflow

Mechanism of Action: CaSR Antagonism

NPS-2143 acts as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. In its active state, CaSR, stimulated by extracellular Ca^{2+} , activates Gq/11 proteins. This initiates a signaling cascade through Phospholipase C (PLC), which cleaves PIP_2 into inositol trisphosphate (IP_3) and diacylglycerol (DAG). IP_3 triggers the release of Ca^{2+} from the endoplasmic reticulum, and DAG activates Protein Kinase C (PKC). **NPS-2143** binds to the receptor and prevents this conformational change, thereby inhibiting the entire downstream pathway.[2][6][12]

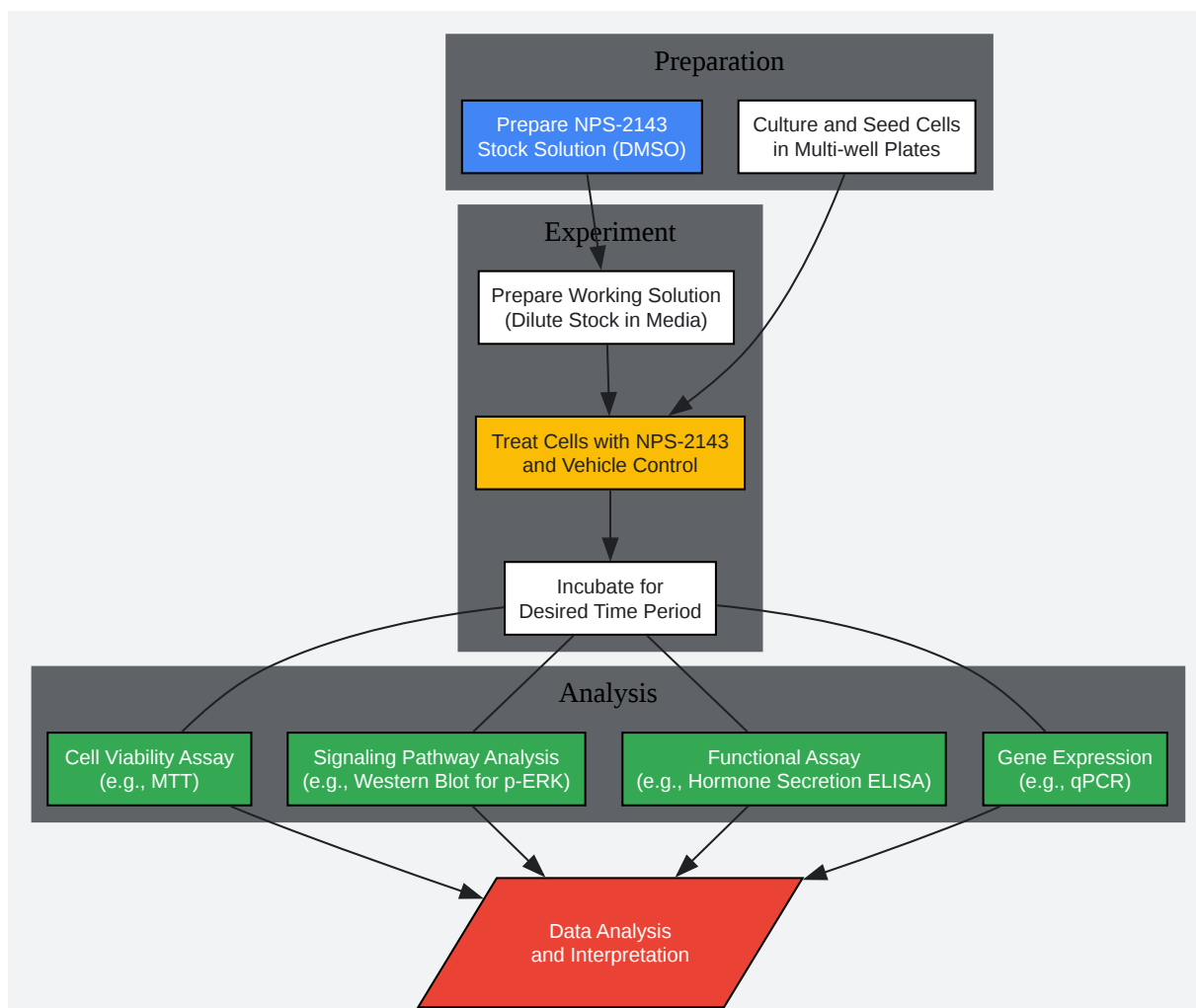


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Caption: **NPS-2143** inhibits the CaSR signaling cascade.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for assessing the effect of **NPS-2143** on cultured cells. This process involves preparing the compound, treating the cells, and subsequently analyzing the outcomes through various biological assays.



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Caption: General workflow for in vitro experiments using **NPS-2143**.

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